(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine
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Overview
Description
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a compound with the molecular formula C12H21NOS and a molecular weight of 227.37 g/mol . This compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 4-methoxybutylamine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The thiophene ring may play a role in modulating enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Biological Activity
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a novel compound with a unique chemical structure that combines a methoxybutyl group with an ethylamine moiety linked to a 5-methylthiophen-2-yl group. This structure suggests potential applications in medicinal chemistry, particularly in pharmaceuticals targeting various biological pathways. The presence of the methoxy group may enhance lipophilicity, potentially improving the compound's bioavailability.
The chemical reactivity of this compound can be analyzed through various organic reactions typical of amines and ethers. Its synthesis can be approached through several methods, including nucleophilic substitutions and coupling reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antidepressant Activity : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This study indicated that structural modifications could enhance antidepressant activity .
- Toxicity Studies : Research on structurally related amines, such as ethylamine, has provided valuable toxicity data. For example, ethylamine exposure resulted in significant respiratory distress and corneal opacity in laboratory animals at high concentrations . Understanding these toxicological profiles can inform safety assessments for this compound.
- Pharmacological Potential : Compounds like 4-Methoxyphenethylamine have been noted for their ability to inhibit monoamine oxidase and exhibit antidepressant activity . Given the structural similarities, this compound may possess analogous pharmacological properties.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-Methoxyphenethylamine | Structure | Monoamine oxidase inhibition, antidepressant effects |
5-Methylthienyl derivatives | Structure | Unique electronic properties; potential applications in organic electronics |
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene | Structure | Combines thiophene and ether functionalities; potential applications in drug delivery systems |
Properties
Molecular Formula |
C12H21NOS |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H21NOS/c1-10-6-7-12(15-10)11(2)13-8-4-5-9-14-3/h6-7,11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
WWLINWCTPHKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCCCOC |
Origin of Product |
United States |
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